molecular formula C10H6BrNO B567893 3-Bromoquinoline-7-carbaldehyde CAS No. 1259224-17-3

3-Bromoquinoline-7-carbaldehyde

Cat. No.: B567893
CAS No.: 1259224-17-3
M. Wt: 236.068
InChI Key: ARXAJGOYRWLLNK-UHFFFAOYSA-N
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Description

3-Bromoquinoline-7-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and an aldehyde group at the 7-position

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of more efficient synthesis methods, exploration of new functionalizations, and investigation of their biological and pharmaceutical activities .

Biochemical Analysis

Biochemical Properties

3-Bromoquinoline-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The compound’s ability to inhibit this enzyme can affect the metabolic pathways of these substances, potentially leading to altered pharmacokinetics and dynamics.

Cellular Effects

This compound impacts various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site, blocking substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, its interaction with CYP1A2 influences the metabolic flux of various substrates through this pathway . Additionally, the compound can affect the levels of certain metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline derivatives followed by formylation. For instance, starting from quinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The formylation at the 7-position can be carried out using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: KMnO4 or other oxidizing agents.

    Reduction: NaBH4 or LiAlH4.

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products:

  • Substituted quinolines, alcohols, carboxylic acids, and various condensation products.

Comparison with Similar Compounds

Uniqueness: 3-Bromoquinoline-7-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group, which provides a distinct set of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

3-bromoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAJGOYRWLLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721434
Record name 3-Bromoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-17-3
Record name 3-Bromo-7-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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